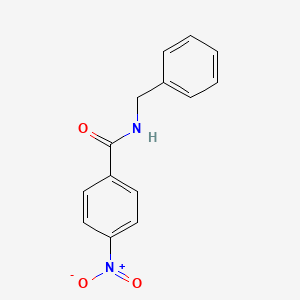

N-benzyl-4-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c17-14(15-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)16(18)19/h1-9H,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUTZIPSLNPTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324039 | |

| Record name | N-benzyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2585-26-4 | |

| Record name | MLS003171578 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-benzyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-Benzyl-4-nitrobenzamide

The formation of the amide linkage in this compound is most commonly accomplished through amidation reactions. These reactions involve the coupling of a carboxylic acid or its activated derivative with an amine. Several distinct strategies have been developed to facilitate this transformation, ranging from direct condensation to the use of highly reactive acylating agents and sophisticated catalytic systems.

The direct condensation of 4-nitrobenzoic acid with benzylamine (B48309) represents a straightforward and atom-economical approach to this compound. This reaction typically requires elevated temperatures to drive the dehydration process. To enhance the reaction rate and yield, various catalysts have been employed.

Boric acid is a recognized catalyst for direct amidation, valued for its functional group tolerance and stability. orgsyn.orgresearchgate.net Studies have shown that boric acid can effectively catalyze the reaction between 4-nitrobenzoic acid and benzylamine. orgsyn.org The efficiency of boric acid catalysis can be further improved by co-catalysts like polyethylene (B3416737) glycol (PEG). orgsyn.org Another approach involves the use of Lewis acids such as zirconium(IV) chloride (ZrCl4). core.ac.ukbath.ac.uk While ZrCl4 has been investigated for direct amidation, the conversion to this compound under certain conditions was found to be low. core.ac.uk More recently, metal-substituted polyoxometalate catalysts have demonstrated high efficiency, with a hafnium-substituted polyoxometalate providing a 95% yield of this compound when the reaction was conducted in DMSO at 90 °C. doi.org Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating, often leading to higher yields in shorter reaction times under solvent-free conditions. semanticscholar.org

Table 1: Catalytic Condensation of 4-Nitrobenzoic Acid with Benzylamine

| Catalyst | Co-catalyst/Solvent | Temperature | Time | Yield | Reference |

| Boric acid | Toluene (B28343) (reflux) | 110 °C | - | - | orgsyn.org |

| Borane-pyridine | Xylenes (reflux) | 140-144 °C | 12 h | 80% | mdpi.com |

| ZrCl4 (10 mol%) | - | - | - | 3% (conversion) | core.ac.uk |

| (Me2NH2)14[Hf(µ-O)(H2O)(α2-P2W17O61)]2 | DMSO | 90 °C | 24 h | 95% | doi.org |

| Silica gel / p-toluenesulfonic acid | Microwave | 80-90 °C | 1 min (grinding) | 90% | - |

| Diphenylsilane (B1312307) / NMPi | Microwave | 80 °C | 5 min | 86% (NMR) | rsc.org |

| Glycine (B1666218) (10 mol%) | Solvent-free | 80 °C | 24 h | 96% | rasayanjournal.co.in |

NMPi: N-methyl-2-pyrrolidone hydroiodide

A highly efficient and widely used method for synthesizing this compound is the acylation of benzylamine with 4-nitrobenzoyl chloride. mdpi.com This reaction, often referred to as the Schotten-Baumann reaction, is typically rapid and proceeds under mild conditions. mdpi.comdiva-portal.org The reaction is usually carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid generated as a byproduct. mdpi.comrsc.org This method is also amenable to solid-phase synthesis techniques. mdpi.com For instance, a resin-bound amine can be acylated with 4-nitrobenzoyl chloride in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent like dimethylformamide (DMF). rsc.org

Table 2: Synthesis of this compound via Acylation

| Amine | Acylating Agent | Base/Solvent | Temperature | Time | Yield | Reference |

| Benzylamine | 4-Nitrobenzoyl chloride | Triethylamine / Dichloromethane | Room Temp. | 30 min | - | mdpi.com |

| Benzylamine | 4-Nitrobenzoyl chloride | - | - | - | - | oup.com |

| Resin-bound peptoid | 4-Nitrobenzoyl chloride | DIPEA / DMF | 40 °C | 3 h | 96.1% | rsc.org |

In recent years, there has been a growing interest in developing metal-free catalytic systems for amide bond formation to avoid potential metal contamination in the final products. One such approach involves the use of silane-mediated coupling reactions. For example, the reaction of 4-nitrobenzoic acid and benzylamine in the presence of diphenylsilane and a catalytic amount of N-methyl-2-pyrrolidone hydroiodide (NMPi) under microwave irradiation provides this compound in high yield. rsc.org Another metal-free approach is transamidation, where an existing amide is converted to a new amide by reaction with an amine. The use of glycine as a simple and environmentally benign catalyst has been reported for the transamidation of N-phenyl-4-nitrobenzamide with benzylamine, affording the desired product in excellent yield. rasayanjournal.co.in

Table 3: Metal-Free Catalytic Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Yield | Reference |

| 4-Nitrobenzoic acid | Benzylamine | Diphenylsilane / NMPi | Microwave, 80 °C, 5 min | 86% (NMR) | rsc.org |

| N-phenyl-4-nitrobenzamide | Benzylamine | Glycine (10 mol%) | 80 °C, 24 h | 96% | rasayanjournal.co.in |

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for a wide range of transformations, including amide bond formation. Boron-based catalysts, such as boric acid and its derivatives, are effective organocatalysts for the direct amidation of carboxylic acids. orgsyn.orgmdpi.com Borane-pyridine complex, for instance, has been shown to be an efficient liquid catalyst for the synthesis of this compound from 4-nitrobenzoic acid and benzylamine, providing an 80% yield. mdpi.com The reaction proceeds under reflux conditions in xylenes. mdpi.com While not strictly derived from natural resources, the principles of organocatalysis align with green chemistry by avoiding heavy metals.

Table 4: Organocatalytic Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Yield | Reference |

| 4-Nitrobenzoic acid | Benzylamine | Borane-pyridine | Xylenes | Reflux | 12 h | 80% | mdpi.com |

A sophisticated methodology for amide synthesis involves the in situ generation of reactive phosphonium (B103445) salts that act as activating agents for carboxylic acids. One such method utilizes a combination of N-chlorophthalimide and triphenylphosphine. nih.govacs.org In this process, two reactive species, a chloro-phosphonium salt and an imido-phosphonium salt, are generated in situ. nih.govacs.org These salts then react with the carboxylic acid to form an acyloxy-phosphonium intermediate, which is subsequently attacked by the amine to yield the desired amide. This method allows for the synthesis of this compound from 4-nitrobenzoic acid and benzylamine at room temperature in toluene, albeit with a moderate yield of 42%. nih.govacs.org

Table 5: Synthesis of this compound via Phosphonium Salts

| Carboxylic Acid | Amine | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 4-Nitrobenzoic acid | Benzylamine | Triphenylphosphine, N-Chlorophthalimide | Toluene | Room Temp. | 12 h | 42% | nih.govacs.org |

Considerations for Ritter Reaction Pathways involving 4-Nitrobenzamide (B147303) Formation

The Ritter reaction serves as a classical method for the synthesis of N-alkyl amides from nitriles and a source of carbocations, such as alcohols or alkenes, under strong acid catalysis. wikipedia.orgorganic-chemistry.org The synthesis of this compound via this pathway involves the reaction of 4-nitrobenzonitrile (B1214597) with benzyl (B1604629) alcohol. The reaction is initiated by the protonation of benzyl alcohol by a strong acid, followed by the loss of water to generate a stable benzyl carbocation. This electrophilic carbocation is then attacked by the nitrogen atom of the nitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the final this compound product. ias.ac.in

However, the efficiency of this reaction can be significantly influenced by the electronic nature of the substituents on the nitrile. Studies have shown that the presence of the electron-withdrawing nitro group on the benzonitrile (B105546) ring can decrease the nucleophilicity of the nitrile nitrogen. This deactivation can lead to lower yields of the desired amide product compared to reactions with electron-donating or neutral substituents. niscair.res.inmdpi.com For instance, in a study utilizing H-beta zeolite as a catalyst, the reaction of benzyl alcohol with 4-nitrobenzonitrile resulted in a very low yield of this compound. niscair.res.in This highlights a key consideration when employing the Ritter reaction for the synthesis of nitro-substituted benzamides.

Table 1: Effect of Nitrile Substituent on Ritter Reaction Yield

| Nitrile Reactant | Substituent Type | Reported Yield | Reference |

| Benzonitrile | Neutral | 91% | niscair.res.in |

| 4-Methylbenzonitrile | Electron-donating | Good | niscair.res.in |

| 4-Methoxybenzonitrile | Electron-donating | Good | niscair.res.in |

| 4-(Trifluoromethyl)benzonitrile | Electron-withdrawing | Good | niscair.res.in |

| 4-Nitrobenzonitrile | Strongly Electron-withdrawing | Very Low | niscair.res.in |

Chemical Reactivity and Transformation Mechanisms

The chemical behavior of this compound is largely dictated by the reactivity of its nitro group, amide bond, and N-benzyl moiety.

The nitro group of this compound can be readily reduced to an amino group, yielding N-benzyl-4-aminobenzamide. This transformation is a common and crucial step in the synthesis of various derivatives. Several methods are available for this reduction, with catalytic hydrogenation and metal-based reductions being the most prevalent.

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is an effective method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.comwikipedia.org However, care must be taken as some catalytic systems can also lead to the cleavage of the N-benzyl group (debenzylation). rsc.org For instance, the hydrogenation of 4-nitrobenzamide to 4-aminobenzamide (B1265587) has been demonstrated using an iron-based nanocatalyst. acs.org

Alternatively, reduction using metals in acidic media, such as tin(II) chloride (SnCl₂) in the presence of an acid, provides a milder option that is often compatible with other reducible functional groups. commonorganicchemistry.comwikipedia.orgsigmaaldrich.com The mechanism involves electron transfer from the metal salt followed by protonation. acsgcipr.org This method has been widely used for the reduction of aromatic nitro compounds. acsgcipr.orgresearchgate.net Other reagents like sodium sulfide (B99878) (Na₂S) can also be employed and may offer selectivity in molecules with multiple nitro groups. commonorganicchemistry.com

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Selectivity Notes | Reference(s) |

| H₂/Pd/C | Catalytic | Can also reduce other functional groups and cause debenzylation. | commonorganicchemistry.comwikipedia.orgrsc.org |

| Raney Nickel | Catalytic | Can be used when dehalogenation is a concern. | commonorganicchemistry.comwikipedia.org |

| SnCl₂ | Acidic media | Mild and can be selective for nitro groups. | commonorganicchemistry.comwikipedia.orgsigmaaldrich.comacsgcipr.org |

| Fe | Acidic media | Mild method for reducing nitro groups. | commonorganicchemistry.com |

| Na₂S | Basic conditions | Can selectively reduce one nitro group in the presence of others. | commonorganicchemistry.com |

The aromatic ring of the nitrobenzamide moiety is activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the para-nitro group. wikipedia.org This makes the carbon atom attached to a suitable leaving group (if present) susceptible to attack by nucleophiles. While this compound itself does not have a typical leaving group for SNAr, derivatives such as those with a halogen at the ortho or meta position can undergo such reactions. The nitro group, being in the para position, effectively stabilizes the negatively charged Meisenheimer complex intermediate formed during the reaction. wikipedia.org For example, N-methyl-4-nitrobenzamide is known to undergo nucleophilic aromatic substitution at the para position with thiols or amines. Similarly, other nitrobenzamide derivatives can react with various nucleophiles under appropriate conditions. ontosight.aismolecule.com

In mass spectrometry, particularly under electron ionization (EI) or electrospray ionization (ESI) conditions, this compound and related amides exhibit characteristic fragmentation patterns. A common and significant fragmentation pathway is the cleavage of the amide bond (N-CO). nih.govrsc.org This cleavage can lead to the formation of an aryl acylium cation and the loss of a neutral amine fragment. nih.govrsc.org The stability of the resulting acylium ion, which can be enhanced by conjugation, often makes this a dominant fragmentation route. nih.gov

Under collision-induced dissociation (CID), protonated amide molecules can undergo gas-phase rearrangements that compete with the typical y- and b-type fragmentations resulting from amide bond cleavage. nih.gov The specific fragmentation pathways and the relative abundance of the resulting ions provide valuable structural information about the molecule. Theoretical studies have also been employed to understand the protonation sites and the mechanisms of amide bond cleavage in the gas phase. nih.govacs.orgrsc.org

The N-benzyl group is often used as a protecting group for amines and amides in organic synthesis. Its removal, or N-debenzylation, is a key step in many synthetic sequences. Several strategies exist for the debenzylation of N-benzyl amides.

Catalytic transfer hydrogenolysis is a widely used method, employing a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate (B1144303) in the presence of a palladium catalyst. thieme-connect.com This method is often milder than traditional catalytic hydrogenation which may require high pressures of hydrogen gas. organic-chemistry.org Recent advancements have explored the use of alternative hydrogen donors like tetrahydroxydiboron (B82485) in water with a polymer-supported nano-palladium catalyst for safe and mild debenzylation. researchgate.net Another approach involves catalytic hydrogenolysis in solvents like trifluoroethanol to avoid side reactions such as N-alkylation that can occur in standard alcoholic solvents. researchgate.net

Oxidative debenzylation offers an alternative to reductive methods. One such method utilizes alkali metal bromides and an oxidant like Oxone to generate bromo radicals, which facilitate the cleavage of the N-benzyl group under mild, transition-metal-free conditions. organic-chemistry.org Acid-mediated debenzylation using reagents like p-toluenesulfonic acid (p-TsOH) in refluxing toluene has also been shown to be effective for a variety of N-benzylamides. researchgate.net

Table 3: Selected N-Debenzylation Methods for Amides

| Method | Reagents | Key Features | Reference(s) |

| Catalytic Transfer Hydrogenolysis | Pd/C, Ammonium Formate/Hydrazine Hydrate | Milder than high-pressure hydrogenation. | thieme-connect.com |

| Catalytic Hydrogenolysis | Pd/C, H₂ | Can be prone to side reactions depending on the solvent. | researchgate.netacs.org |

| Oxidative Debenzylation | Alkali Metal Bromide, Oxone | Transition-metal-free, mild conditions. | organic-chemistry.org |

| Acid-Mediated Debenzylation | p-TsOH, Toluene | Effective for various N-benzylamides. | researchgate.net |

| Alternative Hydrogen Donors | B₂(OH)₄, ARP-Pd, Water | Safe and mild conditions. | researchgate.net |

The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. ontosight.ainih.govwikipedia.orglibretexts.org In this compound, the para-positioning of the nitro group relative to the benzamide (B126) functionality has profound consequences for the molecule's reactivity.

The electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. wikipedia.org Conversely, it activates the ring for nucleophilic aromatic substitution, as discussed previously. wikipedia.org The Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzoic acid derivatives, provides a quantitative measure of these electronic effects. The substituent constant (σ) for a para-nitro group is positive and large, indicating its strong electron-withdrawing capacity. viu.caviu.ca This has been shown to increase the rate of alkaline hydrolysis of substituted benzamides, as the electron-withdrawing group stabilizes the negative charge that develops in the tetrahedral intermediate. viu.caviu.ca Hammett plots for related systems, such as the competitive oxidation of para-substituted N-benzylbenzamides, have been used to elucidate reaction mechanisms. researchgate.net

Iii. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of N-benzyl-4-nitrobenzamide. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the precise connectivity and spatial arrangement of atoms within the molecule can be determined.

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits characteristic signals corresponding to the distinct proton environments within the molecule.

The protons of the 4-nitrophenyl group typically appear as two distinct doublets in the downfield region of the spectrum, a consequence of the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group (H-2' and H-6') are the most deshielded, resonating at approximately 8.23–8.28 ppm with a coupling constant (J) of about 8.4–9.0 Hz. rsc.orgrsc.orgrsc.org The protons meta to the nitro group (H-3' and H-5') appear slightly upfield, around 7.93–7.96 ppm, also as a doublet with a similar coupling constant. rsc.orgrsc.org

The five protons of the benzyl (B1604629) group's phenyl ring typically resonate as a multiplet in the range of 7.26–7.41 ppm. rsc.orgbeilstein-journals.org The methylene (B1212753) protons (-CH₂-) of the benzyl group are observed as a doublet at approximately 4.63–4.67 ppm, with a coupling constant of about 5.6–6.0 Hz due to coupling with the adjacent amide proton (-NH-). rsc.orgbeilstein-journals.org The amide proton itself appears as a broad singlet or triplet at around 6.47–6.86 ppm, with its chemical shift and multiplicity being solvent and concentration-dependent. rsc.orgrsc.org

Table 1: ¹H NMR Chemical Shift Assignments and Coupling Constants for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2', H-6' (ortho to -NO₂) | 8.23 - 8.28 | Doublet (d) | 8.4 - 9.0 |

| H-3', H-5' (meta to -NO₂) | 7.93 - 7.96 | Doublet (d) | 8.4 - 9.0 |

| Phenyl protons (benzyl) | 7.26 - 7.41 | Multiplet (m) | - |

| Methylene protons (-CH₂-) | 4.63 - 4.67 | Doublet (d) | 5.6 - 6.0 |

| Amide proton (-NH-) | 6.47 - 6.86 | Broad Singlet (bs) / Triplet (t) | - |

The ¹³C NMR spectrum provides further confirmation of the molecular structure by detailing the carbon skeleton. The carbonyl carbon of the amide group is typically the most downfield signal, appearing around 164.8–165.7 ppm. rsc.orgrsc.orgbeilstein-journals.org

For the 4-nitrophenyl ring, the carbon attached to the nitro group (C-4') is highly deshielded and appears at approximately 149.9 ppm. rsc.orgrsc.org The quaternary carbon of the benzoyl group (C-1') resonates around 140.3 ppm. rsc.orgrsc.org The carbons ortho and meta to the nitro group (C-2'/C-6' and C-3'/C-5') are found at approximately 128.3–129.3 ppm and 124.2 ppm, respectively. rsc.orgrsc.org

In the benzyl moiety, the quaternary carbon (C-1'') of the phenyl ring is observed around 137.8–138.1 ppm. rsc.orgbeilstein-journals.org The remaining aromatic carbons of the benzyl group appear in the range of 127.1 to 128.5 ppm. rsc.orgbeilstein-journals.org The methylene carbon (-CH₂-) gives a characteristic signal at approximately 43.2–44.8 ppm. rsc.orgrsc.orgbeilstein-journals.org

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 164.8 - 165.7 |

| C-4' (attached to -NO₂) | 149.9 |

| C-1' (quaternary, benzoyl) | 139.7 - 140.3 |

| C-1'' (quaternary, benzyl) | 137.8 - 138.1 |

| C-2', C-6', C-3', C-5' | 124.2 - 129.3 |

| Phenyl Carbons (benzyl) | 127.1 - 128.5 |

| Methylene Carbon (-CH₂-) | 43.2 - 44.8 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. researchgate.net This technique would confirm, for instance, the connection between the methylene protons at ~4.65 ppm and the methylene carbon at ~44.0 ppm. emerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. researchgate.net This is crucial for connecting the different parts of the molecule. For example, HMBC would show a correlation between the methylene protons and the carbonyl carbon, as well as the quaternary carbon of the benzyl ring, thus confirming the N-benzyl amide linkage. emerypharma.com It would also show correlations between the protons on the 4-nitrophenyl ring and the carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. researchgate.net A NOESY experiment could show through-space correlations between the amide proton and the methylene protons, as well as between the methylene protons and the ortho protons of the benzyl ring, further solidifying the assigned conformation.

While specific 2D NMR data for this compound is not extensively detailed in the provided search results, the application of these standard techniques is a routine part of structural elucidation for such molecules. researchgate.netemerypharma.com

In modern structural analysis, experimental NMR data is often corroborated by computational methods. Density Functional Theory (DFT) calculations can be used to predict the NMR chemical shifts of a proposed structure. By comparing the calculated chemical shifts with the experimental values, the accuracy of the structural assignment can be validated. Discrepancies between experimental and computed data can help to identify incorrect assignments or suggest alternative structures. While specific computational validation for this compound was not found in the search results, this is a common practice in chemical research to resolve spectral ambiguities.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. The molecular formula of this compound is C₁₄H₁₂N₂O₃. nih.gov The calculated exact mass for the protonated molecule, [M+H]⁺, is 257.0920 Da. beilstein-journals.org Experimental HRMS data for this compound shows a measured m/z of 257.0914, which is in excellent agreement with the calculated value, thus confirming the elemental composition. beilstein-journals.org The monoisotopic mass of the neutral molecule is computed to be 256.08479225 Da. nih.gov This precise mass determination is a key piece of evidence for the identity of the compound.

Analysis of Fragmentation Patterns and Proposed Fragmentation Pathways

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns under ionization. The fragmentation of related nitrobenzamide derivatives consistently shows cleavage around the central amide linkage. mdpi.com

Two primary fragmentation pathways are proposed for this compound upon electron ionization.

Pathway 1: Amide C-N Bond Cleavage: The most common fragmentation involves the cleavage of the amide bond between the carbonyl carbon and the nitrogen atom (α-cleavage). This heterolytic cleavage leads to the formation of the highly stable 4-nitrobenzoyl cation. This fragment is a characteristic peak for 4-nitrobenzamide (B147303) derivatives. mdpi.com

Pathway 2: Benzylic C-N Bond Cleavage: An alternative fragmentation pathway involves the cleavage of the bond between the benzylic carbon and the amide nitrogen. This results in the formation of a stable benzyl cation, which can rearrange to the even more stable tropylium (B1234903) ion.

The principal fragments observed in the mass spectrum of this compound are detailed in the table below. The base peak is typically the 4-nitrobenzoyl cation due to its significant resonance stabilization. nih.gov

Interactive Table: Key Mass Spectrometry Fragments for this compound | m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Significance | | :--- | :--- | :--- | :--- | | 256 | Molecular Ion [M]⁺ | [C₁₄H₁₂N₂O₃]⁺ | Confirms the molecular weight of the compound. nih.gov | | 150 | 4-Nitrobenzoyl cation | [C₇H₄NO₂]⁺ | Results from cleavage of the amide C-N bond; often the base peak. mdpi.comnih.gov | | 120 | [C₇H₄O₂]⁺ | Loss of NO from the 4-nitrobenzoyl cation. | | 106 | Benzylcarboxamide cation | [C₈H₈NO]⁺ | | | 91 | Tropylium ion (from Benzyl cation) | [C₇H₇]⁺ | Results from cleavage of the benzylic C-N bond. | | 77 | Phenyl cation | [C₆H₅]⁺ | Fragmentation of the benzyl or benzoyl group. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups present in the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the bonds within the molecule, providing a molecular "fingerprint". scispace.comevitachem.com The key absorptions in the IR spectrum of this compound confirm the presence of the secondary amide, the nitro group, and the aromatic rings. sciengine.com

The characteristic IR absorption bands and their corresponding functional group assignments are summarized in the following table.

Interactive Table: Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Reference(s) |

|---|---|---|---|---|

| ~3300-3285 | N-H Stretch | Secondary Amide | Medium-Strong | scispace.comevitachem.com |

| ~3076 | C-H Stretch | Aromatic | Weak | google.com |

| ~1668-1635 | C=O Stretch (Amide I) | Carbonyl | Strong | scispace.comsciengine.com |

| ~1600 | C=C Stretch | Aromatic Ring | Medium | sciengine.com |

| ~1548 | N-H Bend (Amide II) | Secondary Amide | Medium | google.com |

| ~1523 | Asymmetric NO₂ Stretch | Nitro Group | Strong | sciengine.com |

| ~1350 | Symmetric NO₂ Stretch | Nitro Group | Strong | sciengine.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths at which absorption occurs (λmax) are characteristic of the conjugated systems and chromophores present. uomustansiriyah.edu.iqbspublications.net

The structure of this compound contains two primary chromophores: the benzyl group and the 4-nitrobenzoyl group. The extended conjugation in the 4-nitrobenzoyl moiety, involving the phenyl ring, the carbonyl group, and the nitro group, is responsible for the characteristic absorptions in the UV region. upi.edulibretexts.org

While specific experimental data for this compound is not widely published, its UV-Vis spectrum is expected to be very similar to that of other N-substituted 4-nitrobenzamides. mdpi.com These compounds typically exhibit two main absorption bands:

A strong absorption band (π→π* transition) associated with the conjugated system of the p-nitrobenzoyl group, generally observed in the region of 260-290 nm. mdpi.com

A second band may be observed at a shorter wavelength, corresponding to other electronic transitions within the aromatic systems.

These absorptions confirm the presence of the conjugated electronic systems within the molecule.

Iv. Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent quantum chemical method used to study the electronic structure of molecules. Calculations for N-benzyl-4-nitrobenzamide are typically performed using basis sets like 6-311++G(d,p) to ensure a high level of accuracy in the computed properties. rsc.org

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. orientjchem.org

Conformational analysis of similar N-benzyl amides reveals the potential for different spatial arrangements, or conformers, due to rotation around single bonds, particularly the C-N amide bond and the N-C benzyl (B1604629) bond. iaea.org Studies on related compounds have identified two primary planar conformers, often designated as Z (trans) and E (cis), arising from the restricted rotation around the amide bond. iaea.org The energy barrier for rotation between these conformers can be calculated to determine their relative stability and the likelihood of interconversion at room temperature. For this compound, the Z conformer, where the benzyl group and the carbonyl oxygen are on opposite sides of the C-N bond, is generally expected to be the more stable isomer due to reduced steric hindrance.

Below is a table of theoretically optimized geometric parameters for a representative benzamide (B126) structure, calculated using DFT methods, which provides an approximation of the values expected for this compound.

Table 1: Representative Optimized Geometrical Parameters for a Benzamide Moiety | Parameter | Bond Length (Å) | Bond Angle (°) | | :--- | :--- | :--- | | C=O | 1.25 | | | C-N (amide) | 1.36 | | | N-H | 1.02 | | | C-C (ring) | 1.40 | | | | | O=C-N | 122.0 | | | | C-N-H | 120.0 | | | | C-C-C (ring) | 120.0 | Note: Data is illustrative and based on typical values from DFT calculations on similar molecules.

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate the computed structure.

Vibrational Frequencies: Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra. The calculated frequencies correspond to specific molecular motions, such as stretching, bending, and wagging of bonds. For this compound, key vibrational modes include the C=O stretching of the amide group, N-H stretching, and the symmetric and asymmetric stretching of the nitro (NO₂) group. researchgate.netmuthayammal.in A comparison of theoretical and experimental vibrational frequencies for key functional groups in similar aromatic amides is presented below.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Theoretical (DFT) | Experimental (FT-IR/Raman) |

|---|---|---|

| N-H Stretch | ~3450 | ~3300 |

| C-H Stretch (Aromatic) | ~3100 | ~3080 |

| C=O Stretch | ~1680 | ~1650 |

| NO₂ Asymmetric Stretch | ~1550 | ~1520 |

| NO₂ Symmetric Stretch | ~1350 | ~1345 |

| C-N Stretch (Amide) | ~1370 | ~1368 |

Note: Values are approximations based on published data for structurally related nitrobenzamides. muthayammal.in

NMR Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. muthayammal.inmdpi.com Calculations are typically performed on the optimized molecular geometry. The computed chemical shifts for the hydrogen and carbon atoms in the benzyl and nitrobenzoyl rings can be correlated with experimental spectra to confirm the molecular structure and assign specific resonances. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. rsc.org It is used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP map of this compound, the most negative potential (typically colored red) is concentrated around the oxygen atoms of the carbonyl and nitro groups, indicating these are the primary sites for electrophilic attack. imist.ma Conversely, the most positive potential (colored blue) is located around the amide hydrogen atom, highlighting its acidic nature and its potential to act as a hydrogen bond donor. rsc.org The aromatic rings exhibit a region of moderate negative potential (green/yellow), characteristic of π-electron systems.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe the electronic properties and reactivity of a molecule. youtube.com

HOMO: This orbital represents the ability to donate an electron and is associated with nucleophilicity. For this compound, the HOMO is expected to be localized primarily over the benzyl ring and the amide linkage, which are the more electron-rich parts of the molecule.

LUMO: This orbital represents the ability to accept an electron and is associated with electrophilicity. The LUMO is predominantly distributed over the 4-nitrobenzoyl ring, a consequence of the strong electron-withdrawing nature of the nitro group. imist.ma

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rsc.org The small HOMO-LUMO gap anticipated for this compound, due to its conjugated system and the presence of strong electron-withdrawing/donating groups, suggests significant intramolecular charge transfer capabilities.

Table 3: Representative FMO Parameters from DFT Calculations

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.0 to 5.0 |

Note: Values are illustrative based on analogous aromatic compounds.

Molecules with significant intramolecular charge transfer, like this compound, are candidates for nonlinear optical (NLO) materials. NLO properties arise from the interaction of intense light with a material, leading to changes in the light's frequency. The presence of a strong electron donor (the benzyl-amide system) connected to a strong electron acceptor (the nitrobenzoyl system) through a π-conjugated framework is a classic design for NLO chromophores. nih.gov

Studies on the closely related compound N-benzyl-2-methyl-4-nitroaniline (BNA) have demonstrated significant quadratic NLO properties. nih.gov Theoretical calculations on such systems involve determining the first-order hyperpolarizability (β), a measure of the molecule's NLO response. The large expected value of β for this compound is attributed to the charge transfer from the HOMO (on the donor side) to the LUMO (on the acceptor side) upon electronic excitation.

Molecular Dynamics (MD) Simulations

While quantum calculations focus on static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their interactions with the environment. An MD simulation would model the motions of the atoms in this compound over time by solving Newton's equations of motion.

For this compound, MD simulations could be employed to:

Analyze conformational changes and flexibility in different solvents.

Study the formation and stability of intermolecular hydrogen bonds in condensed phases.

Investigate how the molecule interacts with biological targets, such as proteins. In this context, simulations can provide insights into the stability of the ligand-protein complex, often measured by the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. nih.govnih.gov

Assessment of Ligand-Receptor Complex Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations can assess the stability of a ligand-receptor complex, providing insights into how a potential drug molecule interacts with its biological target and the duration of this interaction.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode of a ligand to a protein's active site.

Kinases: Benzamide derivatives have been investigated as potential kinase inhibitors. mdpi.comnih.gov For example, docking studies of 4-(arylaminomethyl)benzamide derivatives have shown that these compounds can occupy the active site of tyrosine kinases, suggesting that this compound could potentially adopt a similar binding mode. mdpi.com

Histone Deacetylases (HDACs): Benzamide derivatives are a known class of HDAC inhibitors. researchgate.netmdpi.comnih.govmdpi.com Molecular docking studies on aminophenyl benzamide derivatives have revealed key interactions with the zinc ion in the active site of HDACs, a mechanism that this compound might also follow. researchgate.netpku.edu.cn

Butyrylcholinesterase (BChE): While specific studies on this compound are not available, molecular docking has been used to study the binding of other benzimidazole (B57391) derivatives to BChE, indicating the potential for benzamide-like structures to interact with this enzyme.

iNOS (inducible Nitric Oxide Synthase): Several studies have performed molecular docking of nitrobenzamide derivatives with iNOS. These studies have shown that the nitro group and the benzamide scaffold can form important interactions within the iNOS active site, suggesting that this compound could be a potential inhibitor. researchgate.netnih.govmdpi.comnih.govbenthamdirect.com

NS5B: There is a lack of specific molecular docking studies for this compound or closely related benzamide derivatives against the Hepatitis C virus NS5B polymerase in the available literature.

The stability of a ligand-protein complex is determined by various intermolecular interactions. For this compound, these would include:

Hydrogen Bonding: The amide group of this compound can act as both a hydrogen bond donor (the N-H group) and an acceptor (the C=O group). The nitro group can also participate as a hydrogen bond acceptor. These interactions with amino acid residues in the active site of a protein are crucial for binding affinity.

Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules. The aromatic rings of the benzyl and nitrobenzoyl groups of this compound can form numerous van der Waals contacts with the nonpolar side chains of amino acids in a protein's binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

While a specific QSAR model for this compound is not available, QSAR studies on other benzamide derivatives have been conducted. archivepp.comjppres.comigi-global.comnih.gov These studies typically show that the biological activity of benzamides can be correlated with various physicochemical descriptors, such as:

Hydrophobicity (LogP): The hydrophobicity of the substituents on the benzamide scaffold often plays a significant role in activity.

Electronic Properties: The electron-donating or electron-withdrawing nature of substituents, such as the nitro group in this compound, can influence binding affinity.

Steric Parameters: The size and shape of substituents can affect how well the molecule fits into the active site of a target protein.

For this compound, a QSAR study would involve synthesizing and testing a series of analogues with different substituents on the benzyl and/or nitrobenzoyl rings. The resulting data would then be used to build a model that could predict the activity of new, unsynthesized compounds.

A hypothetical QSAR model for a series of benzamide derivatives might look like this:

pIC50 = a(LogP) - b(Steric_Parameter) + c(Electronic_Parameter) + d

Where 'a', 'b', 'c', and 'd' are constants derived from the statistical analysis of the data.

ADMET Prediction and Pharmacokinetic Profile Estimation

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in drug discovery that helps to identify compounds with favorable pharmacokinetic properties and low toxicity. Various in silico tools are available to predict these properties.

For this compound, a predicted ADMET profile can be generated using computational models. While experimental data is the gold standard, in silico predictions provide a valuable early assessment. Studies on other benzamide derivatives have shown that these computational tools can effectively predict their pharmacokinetic behavior. jonuns.comresearchgate.netekb.egresearchgate.netnih.govresearchgate.netnih.gov

Below is a table of predicted physicochemical and ADMET properties for this compound, generated using publicly available prediction tools, alongside data from the PubChem database. nih.gov

Table 1: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value/Classification | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 256.26 g/mol nih.gov | Within the range for good oral bioavailability (Lipinski's Rule of 5). |

| LogP (octanol/water partition coeff.) | 2.1 nih.gov | Indicates moderate lipophilicity, suggesting good absorption and distribution. |

| Hydrogen Bond Donors | 1 nih.gov | Conforms to Lipinski's Rule of 5 (≤ 5). |

| Hydrogen Bond Acceptors | 3 nih.gov | Conforms to Lipinski's Rule of 5 (≤ 10). |

| Rotatable Bonds | 3 | Indicates good conformational flexibility. |

| Absorption | ||

| Water Solubility | Predicted to be poorly soluble. | May require formulation strategies to improve oral absorption. |

| Caco-2 Permeability | Predicted to have moderate to high permeability. | Suggests good potential for intestinal absorption. |

| Human Intestinal Absorption | Predicted to be well absorbed. | Indicates good oral bioavailability. |

| Distribution | ||

| Volume of Distribution (VDss) | Predicted to be moderate to high. | Suggests the compound may distribute into tissues. |

| Blood-Brain Barrier (BBB) Permeation | Predicted to be able to cross the BBB. | May have potential for CNS activity. |

| Metabolism | ||

| CYP2D6 Inhibitor | Predicted to be a non-inhibitor. | Lower risk of drug-drug interactions with CYP2D6 substrates. |

| CYP3A4 Inhibitor | Predicted to be an inhibitor. | Potential for drug-drug interactions with CYP3A4 substrates. |

| Excretion | ||

| Total Clearance | Predicted to be low. | Suggests a longer half-life in the body. |

| Toxicity | ||

| AMES Toxicity | Predicted to be non-mutagenic. | Lower risk of carcinogenicity. |

| hERG I Inhibitor | Predicted to be a non-inhibitor. | Lower risk of cardiotoxicity. |

| Hepatotoxicity | Predicted to be non-hepatotoxic. | Lower risk of liver damage. |

| Skin Sensitization | Predicted to be a non-sensitizer. | Lower risk of allergic reactions upon skin contact. |

V. Biological Activities and Pharmacological Relevance

Antimicrobial Properties

Derivatives of N-benzyl-4-nitrobenzamide have demonstrated notable activity against various microbial pathogens, including bacteria, mycobacteria, and parasites.

The benzamide (B126) structure is a component of various compounds exhibiting antimicrobial properties. Studies on related structures indicate that the N-benzylbenzamide moiety is a viable backbone for developing antibacterial agents. For instance, synthetic benzyl (B1604629) bromide derivatives have shown strong activity against Gram-positive bacteria. nih.gov Similarly, other research has highlighted that benzyl group substitutions on certain chemical motifs can lead to good antibacterial activity. While specific data for this compound is limited, the broader class of 4-nitrobenzamide (B147303) derivatives has been synthesized and evaluated, with some analogs showing potent activity against both Gram-positive and Gram-negative bacteria. ijpbs.com The antimicrobial potential of these compounds often correlates with their structural features, such as the nature and position of substituents on the benzyl and benzoyl rings. ijpbs.comresearchgate.net

Table 1: Antibacterial Activity of Related Benzamide Derivatives

| Compound/Derivative Class | Target Bacteria | Activity Noted |

|---|---|---|

| 4-Nitrobenzamide Schiff bases | Gram-positive & Gram-negative | Potent inhibition by some analogs ijpbs.com |

| Benzyl-substituted nitroketene dithioacetals | E. coli, S. aureus, et al. | Good antibacterial activity |

Nitrobenzamide derivatives have emerged as a significant class of compounds with potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govnih.gov Many of these compounds are believed to function as inhibitors of the essential mycobacterial enzyme decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), which is crucial for cell wall biosynthesis. nih.govnih.govucp.pt

Research into a series of N-benzyl nitrobenzamide derivatives has shown that the presence of a strong electron-withdrawing group, such as a nitro (NO₂) group, is often essential for high potency. rhhz.net Several N-benzyl 3,5-dinitrobenzamides have exhibited excellent activity against both drug-sensitive and drug-resistant strains of Mtb, with Minimum Inhibitory Concentration (MIC) values below 0.016 μg/mL. rhhz.net The mechanism for many nitroaromatic antimycobacterials involves the reduction of the nitro group within the mycobacterial cell to form reactive nitroso species. nih.gov These intermediates can then form a covalent bond with a cysteine residue in the active site of enzymes like DprE1, leading to irreversible inhibition. nih.gov

Table 2: In Vitro Antitubercular Activity of N-benzyl Nitrobenzamide Analogs

| Compound | Target Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| N-benzyl 3,5-dinitrobenzamide (B1662146) (A6) | Mtb H37Rv & Drug-Resistant Strains | < 0.016 | rhhz.net |

Anticancer and Antitumor Activities

The N-benzylbenzamide framework is recognized as a valuable pharmacophore in the design of anticancer agents. Its derivatives have been shown to possess potent antiproliferative effects across a range of human cancer cell lines.

Numerous studies have demonstrated the cytotoxic effects of N-benzylbenzamide derivatives against various cancer cell lines. Research has shown that modifications to the N-benzyl and benzamide rings can significantly influence potency and selectivity. nih.gov For instance, a series of novel N-benzylbenzamide derivatives were synthesized and evaluated for their antiproliferative activities, with one compound exhibiting IC₅₀ values ranging from 12 to 27 nM against several cancer cell lines. nih.govresearchgate.net

While specific IC₅₀ values for the parent this compound are not consistently reported across all specified cell lines, related nitro-containing compounds have been tested. For example, N-alkyl-nitroimidazoles have shown cytotoxic activity against the breast cancer cell line MDA-MB-231 and the lung cancer cell line A549. openmedicinalchemistryjournal.com Other studies have evaluated different benzamide derivatives against breast cancer lines MCF-7 and MDA-MB-231, prostate cancer line PC3, and chronic myeloid leukemia line K562, demonstrating the broad-spectrum potential of this chemical class. nih.govmdpi.com

Table 3: Anti-proliferative Activity of Related N-benzylbenzamide and Nitro-Compounds

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| N-benzylbenzamide derivative (20b) | Various cancer lines | 12-27 nM | nih.govresearchgate.net |

| Imatinib derivative (3c) | A549 (Lung Cancer) | 6.4 µM | mdpi.com |

| Imatinib derivative (3b) | K562 (Leukemia) | 35.8 µM | mdpi.com |

| Monobenzyltin compound (C1) | MCF-7 (Breast Cancer) | 2.5±0.50 μg/mL | nih.gov |

| Monobenzyltin compound (C1) | MDA-MB-231 (Breast Cancer) | >2.5 μg/mL | nih.gov |

| Brominated Plastoquinone Analog (BrPQ5) | MCF-7 (Breast Cancer) | 33.57 µM | mdpi.com |

A primary mechanism of anticancer activity for many N-benzylbenzamide derivatives involves the disruption of the cellular cytoskeleton through interaction with tubulin. nih.govresearchgate.net These compounds can act as tubulin polymerization inhibitors by binding to the colchicine (B1669291) binding site on β-tubulin. nih.govresearchgate.net This binding prevents the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death). nih.gov This anti-vascular activity, which disrupts blood vessel formation in tumors, is also a key feature of these tubulin inhibitors. researchgate.net

Considerations for Mutagenicity Risks via DNA Adduct Formation

A review of published scientific literature did not yield specific studies investigating the mutagenicity risks or the potential for this compound to form DNA adducts. Research on related nitroaromatic compounds suggests that the nitro group can sometimes be metabolized to reactive intermediates capable of binding to DNA, which is a potential mechanism for mutagenesis. However, no direct experimental evidence concerning this compound's activity in this regard is currently available.

Anti-inflammatory Effects

The potential for this compound to exert anti-inflammatory effects has been considered. However, specific studies detailing its activity in common inflammatory models are not present in the current body of scientific literature.

There is no available research data on the effects of this compound on the production of nitric oxide (NO) in macrophage cell lines, such as RAW 264.7, following stimulation with lipopolysaccharide (LPS). This is a standard assay for assessing the anti-inflammatory potential of a compound, but this compound has not been evaluated in this context in published studies.

Specific data on the modulation of key inflammatory mediators by this compound is not available. Studies have not been published that investigate whether this compound can alter the expression of inflammatory enzymes like cyclooxygenase-2 (COX-2) or pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).

Enzyme and Receptor Inhibition Studies

The inhibitory activity of this compound against specific enzymes has been a subject of scientific inquiry, particularly in the context of neurodegenerative diseases and cancer therapy.

While the broader class of N-benzyl benzamide derivatives has been investigated as potential inhibitors of butyrylcholinesterase (BChE), specific inhibitory concentrations (IC₅₀) and detailed binding mechanisms for this compound are not detailed in the available literature. Studies on related compounds suggest that the benzamide scaffold can be effective for BChE inhibition, but the specific contribution and properties of the 4-nitro substitution on this compound have not been explicitly reported. nih.govresearchgate.net

There are no specific studies in the reviewed scientific literature that evaluate this compound as an inhibitor of histone deacetylases (HDACs). Although other benzamide-containing molecules have been explored as HDAC inhibitors, the activity of this particular compound has not been documented.

Inducible Nitric Oxide Synthase (iNOS) Interaction and Regulatory Mechanisms

While direct studies on the interaction of this compound with inducible nitric oxide synthase (iNOS) are not extensively documented in publicly available research, the broader class of nitroaromatic compounds has been a subject of interest in the context of iNOS inhibition. Overexpression of iNOS is implicated in the pathophysiology of various inflammatory diseases, making selective iNOS inhibitors a therapeutic goal. nih.gov The regulation of iNOS is complex, occurring at the transcriptional and post-transcriptional levels, and is often triggered by pro-inflammatory cytokines and bacterial lipopolysaccharides. nih.gov

The nitric oxide (NO) produced by iNOS can have both protective and harmful effects depending on the context. semanticscholar.org Compounds that can modulate iNOS activity are therefore of significant interest. The regulatory mechanisms of iNOS activity also include the availability of its substrate, L-arginine, and essential cofactors like tetrahydrobiopterin (B1682763) (H4B). nih.gov Furthermore, NO itself can act as a feedback inhibitor of iNOS. nih.gov Given the established anti-inflammatory properties of some nitro-containing compounds, it is plausible that this compound could interact with the iNOS pathway, though specific inhibitory or regulatory mechanisms remain to be elucidated through direct experimental investigation.

Neuroprotective Effects and Potential in Cognitive Impairment Treatment

Derivatives of N-benzyl benzamide have demonstrated notable neuroprotective effects, suggesting potential applications in the treatment of cognitive impairment, such as that seen in Alzheimer's disease. nih.gov Research into this class of compounds has shown that they can act as potent inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's. nih.gov Several N-benzyl benzamide derivatives have exhibited the ability to protect against oxidative damage in neuronal models. nih.gov

For instance, specific derivatives have shown marked therapeutic effects against cognitive impairment induced by amyloid-beta (Aβ) peptides in preclinical models. nih.gov Furthermore, other N-benzyl compounds, such as N-benzyl eicosapentaenamide, have been found to ameliorate hypoxic-ischemic brain injury by improving neuronal survival and inhibiting apoptosis. mdpi.com These findings highlight the therapeutic potential of the N-benzyl scaffold in neurodegenerative disorders. While direct studies on this compound for cognitive impairment are limited, the neuroprotective activities of its structural analogs provide a strong rationale for further investigation in this area.

Structure-Bioactivity Relationships

The biological activity of this compound is intrinsically linked to its chemical structure. The interplay of its nitro group, the effects of substituents, and its lipophilicity are crucial determinants of its pharmacological profile.

The nitro group is a critical pharmacophore in many biologically active molecules, including this compound. mdpi.com It is an electron-withdrawing group that can significantly influence the electronic properties of the aromatic ring, which in turn can modulate interactions with biological targets. mdpi.com The presence of the nitro group can be crucial for various activities, including antimicrobial, anti-inflammatory, and anti-cancer effects. mdpi.com

In the context of prodrug design, the nitro group can be reduced by nitroreductase enzymes to form hydroxylamines, which can then release an active cytotoxic agent. This strategy is employed in gene-directed enzyme prodrug therapy (GDEPT). The reduction of 4-nitrobenzyl carbamates, for example, leads to the release of amine-containing drugs.

Table 1: Examples of Nitro-Containing Compounds and Their Biological Activities

| Compound Class | Example | Biological Activity |

|---|---|---|

| Nitroaromatic | N-(2,6-dimethylphenyl)-4-nitrobenzamide | Anticonvulsant nih.gov |

| Nitrobenzyl Carbamate (B1207046) | Prodrugs for GDEPT | Release of cytotoxic agents upon nitro reduction |

This table provides examples of related nitro-containing compounds to illustrate the role of the nitro group.

Substituents on both the benzamide and the N-benzyl portions of the molecule can profoundly impact its electronic properties and, consequently, its biological efficacy. Electron-donating or electron-withdrawing substituents alter the electron density distribution within the molecule, affecting its ability to interact with receptors and enzymes.

An optimal range of lipophilicity is generally required for good oral absorption and brain penetration. nih.gov The lipophilicity of a molecule can be modulated by introducing or modifying substituents. For instance, the addition of lipophilic groups can enhance membrane permeability, but excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance. nih.gov The relationship between lipophilicity and biological activity is often complex, with a parabolic relationship sometimes observed, where activity increases with lipophilicity up to a certain point and then decreases. nih.gov

Table 2: Calculated Lipophilicity (XLogP3) of this compound and Related Compounds

| Compound | Molecular Formula | XLogP3 |

|---|---|---|

| This compound | C14H12N2O3 | 2.1 |

This interactive table allows for comparison of the calculated lipophilicity of this compound with a related compound. Data sourced from PubChem. nih.govnih.gov

Metabolic Stability and Pharmacokinetic Considerations

The metabolic stability and pharmacokinetic profile of a compound are critical for its development as a therapeutic agent. researchgate.netresearchgate.net These properties determine the drug's absorption, distribution, metabolism, and excretion (ADME), which collectively influence its efficacy and duration of action.

Evaluation of Hepatic Metabolism and Compound Half-Life

No specific studies detailing the hepatic metabolism of this compound were identified. A comprehensive evaluation would involve identifying the metabolic pathways the compound undergoes in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. Key metabolites would be isolated and characterized to understand the biotransformation of the parent compound.

Furthermore, no data exists on the compound's half-life (t½), which is a critical pharmacokinetic parameter indicating the time required for the concentration of the compound in the body to be reduced by half. This value is essential for determining potential dosing intervals and predicting the duration of the compound's effect. The nitro group on the benzamide ring and the N-benzyl substitution would be expected to influence its metabolic fate, but without experimental data, any discussion remains purely speculative.

Assessment of Microsomal Stability

There is no published research assessing the microsomal stability of this compound. This in vitro assay is a standard procedure in early drug discovery to predict the rate of hepatic clearance. The assay involves incubating the compound with liver microsomes, which are vesicles of the endoplasmic reticulum containing phase I metabolic enzymes like CYPs. The rate of disappearance of the parent compound over time is measured to calculate its intrinsic clearance and predict its metabolic stability. The results are often presented as the percentage of the compound remaining after a specific time or as a calculated half-life in the microsomal matrix.

Vi. Advanced Crystallographic Analysis

Single Crystal X-ray Diffraction for Three-Dimensional Structure Determination.

Single crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the atomic arrangement within a crystalline solid. For N-benzyl-4-nitrobenzamide, this method was employed to establish its definitive three-dimensional structure. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can map the electron density and, consequently, the positions of individual atoms.

This analysis reveals that this compound crystallizes in a specific crystal system and space group, which defines the symmetry of the unit cell—the fundamental repeating unit of the crystal lattice. The dimensions of this unit cell, along with the precise coordinates of each atom, provide a complete and unambiguous description of the molecule's structure in the solid state.

Analysis of Molecular Conformation and Dihedral Angles.

The three-dimensional structure determined by X-ray diffraction allows for a detailed analysis of the molecule's conformation, which is the spatial arrangement of its atoms. A key aspect of this analysis is the determination of dihedral angles, which describe the rotation around a chemical bond.

Investigation of Crystal Packing Features.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions. These interactions, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline material.

Formation of Supramolecular Assemblies and Three-Dimensional Networks.

The interplay of intermolecular hydrogen bonding and pi-pi stacking interactions leads to the formation of well-defined supramolecular assemblies. In the case of this compound, the hydrogen-bonded chains of molecules can be further organized into a three-dimensional network through the pi-pi stacking of the aromatic rings. This hierarchical assembly of molecules results in a stable and ordered crystalline solid. Understanding the nature and geometry of these supramolecular synthons—the structural units formed by intermolecular interactions—is crucial for the rational design of new materials with desired properties.

Software Applications for Crystallographic Refinement (e.g., SHELX).

The raw diffraction data obtained from a single crystal X-ray experiment must be processed and refined to yield the final crystal structure. This is accomplished using specialized software packages. The SHELX suite of programs is a widely used and powerful tool for the solution and refinement of crystal structures from diffraction data.

During the refinement process, the atomic coordinates and displacement parameters are adjusted to achieve the best possible agreement between the calculated and observed diffraction intensities. The quality of the final structure is assessed using various statistical parameters, such as the R-factor. The use of programs like SHELXL is essential for obtaining an accurate and reliable crystal structure, which forms the basis for all subsequent analysis of the molecule's geometry and intermolecular interactions.

Vii. Comparative Studies and Derivative Design

Structure-Activity Relationships (SAR) in N-Benzyl-4-nitrobenzamide Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies involve systematically altering different parts of the molecule—namely the nitro-substituted benzamide (B126) ring, the benzyl (B1604629) group, and the connecting amide linkage—to observe the resulting changes in efficacy, selectivity, and pharmacokinetic properties.

The electron-withdrawing effect, which is most pronounced at the ortho and para positions due to resonance, can make the amide carbonyl carbon more electrophilic and susceptible to nucleophilic attack. nih.gov This can affect the compound's reactivity and metabolic stability. For instance, an electronic effect associated with a nitro group at the ortho position has been shown to favor the formation of an amide over an amidoxime (B1450833) in certain reaction conditions, highlighting the directing influence of the group's placement. mdpi.com Furthermore, the position of the nitro group can impact how the molecule interacts with biological targets, as its ability to form hydrogen bonds and engage in other non-covalent interactions would change with its location. nih.gov While not all nitro-containing compounds are mutagenic, the position of the nitro group on an aromatic ring is known to influence the mutagenic profile. mdpi.com

Modifications to the benzyl and amide portions of the this compound structure have profound effects on the molecule's activity, lipophilicity, and stability. nih.gov Research into related nitroaromatic compounds has provided valuable insights into these relationships.

On the benzyl moiety, the introduction of various substituents can tune the molecule's properties. In studies on related 4-nitrobenzyl carbamates, it was found that electron-donating substituents on the benzyl ring accelerated the fragmentation of the corresponding hydroxylamines, a key step in the activation of some prodrugs. researchgate.net The lipophilicity, a key factor in a drug's ability to cross cell membranes, is also heavily influenced by substituents. mdpi.com For a series of N-[(2-pyrrolidinyl)methyl]-substituted benzamides, aromatic and amine substituents were shown to systematically alter the apparent lipophilicity. nih.gov For example, introducing a hydroxyl group could increase lipophilicity if it forms an intramolecular hydrogen bond that masks the polarity of the amide, while a methoxy (B1213986) group could decrease it. nih.gov

On the amide moiety, modifications often involve replacing the benzyl group with other alkyl or aryl groups. Studies on N-alkyl nitrobenzamides as antimycobacterial agents revealed that the length of the N-alkyl chain could be optimized to improve efficacy, with chain lengths of six to ten carbons being optimal for modulating lipophilicity and activity. mdpi.com In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of both electron-donating (e.g., -CH₃) and electron-withdrawing (e.g., -NO₂) groups on a substituted N-phenyl ring was found to enhance inhibitory activity against certain enzymes. nih.gov

The following table summarizes key findings on how substituents affect the properties of benzamide derivatives.

| Moiety Modified | Substituent Type | Observed Effect |

| Benzyl Ring | Electron-donating groups | Accelerates fragmentation in related 4-nitrobenzyl carbamate (B1207046) prodrugs. researchgate.net |

| Benzyl Ring | Hydroxy or Methoxy groups | Can increase or decrease lipophilicity depending on intramolecular hydrogen bonding. nih.gov |

| Amide (N-substituent) | Alkyl chains (C6-C10) | Optimal length for modulating lipophilicity and antimycobacterial activity. mdpi.com |

| Amide (N-substituent) | Substituted phenyl rings | Both electron-donating and electron-withdrawing groups can enhance enzyme inhibition. nih.gov |

| Benzamide Ring | Heteroaryl)methyl at C4 | Creates potent inhibitors of the InhA enzyme in M. tuberculosis. nih.gov |

Rational Design Principles for Novel Benzamide Scaffolds in Drug Discovery

Rational drug design leverages the understanding of SAR to create new molecules with enhanced therapeutic potential. nih.gov The benzamide structure is recognized as a "privileged scaffold," a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for drug discovery. researchgate.net The design process often involves modifying a known active compound to improve its efficacy or overcome limitations like resistance. nih.gov For instance, a rational design approach was used to modify the antiandrogen drug bicalutamide, leading to a new series of phenylsulfonyl-benzamide derivatives with significantly improved anti-prostate cancer activity. nih.gov This process often employs molecular modeling to predict how structural changes will affect target binding. nih.gov

The development of structural analogues frequently involves modifying the linker that connects key pharmacophoric elements. In the this compound scaffold, the amide bond and the methylene (B1212753) bridge of the benzyl group can be considered part of the linker. Altering the length, rigidity, or composition of this linker can optimize the orientation of the aromatic rings for target binding.

A notable example is the development of N-benzyl-4-((heteroaryl)methyl)benzamides as inhibitors of an enzyme essential for M. tuberculosis. nih.gov In these analogues, a heteroarylmethyl group is introduced at the 4-position of the benzamide ring, effectively altering the core scaffold to achieve potent target engagement. nih.gov Another approach involves creating bifunctional molecules where the linker connects two active moieties. For example, o-nitrobenzyl alcohol-based crosslinkers have been designed where the linker, such as an ethylenediamine (B42938) chain, connects two nitrobenzamide units, creating a molecule capable of crosslinking proteins upon photoactivation. nih.gov

For a drug to be effective, it must be sufficiently stable to reach its target and possess appropriate solubility to be absorbed and distributed in the body. The amide bond in benzamides can be susceptible to hydrolysis by enzymes (e.g., amidases) or under certain pH conditions.

One strategy to enhance hydrolytic stability is to replace a more labile group, like an ester, with a more robust amide linkage. mdpi.com N-alkyl benzamide analogues have been shown to have potentially higher resistance to hydrolysis compared to their ester counterparts. mdpi.com The stability can also be influenced by the chemical environment. Studies on N-triflylbenzamides, for example, showed that while they are stable in dilute aqueous solutions, they undergo slow hydrolysis in concentrated acidic solutions. nih.govdtu.dk The rate of hydrolysis is highly dependent on the structure of the molecule; N-(α-hydroxybenzyl)benzamide decomposes with a half-life of just 6.5 minutes at pH 7.4, whereas N-(hydroxymethyl)benzamide is far more stable, with a half-life of 183 hours under the same conditions. bohrium.com

| Derivative Class | Condition | Stability/Decomposition |

| N-alkyl benzamides | Human plasma, M. smegmatis homogenate | Generally more resistant to hydrolysis than corresponding esters. mdpi.com |

| N-triflylbenzamides | Dilute aqueous solution | Stable for over 24 hours. nih.govdtu.dk |

| N-triflylbenzamides | 0.5 M aqueous HCl | Very slow degradation over weeks. nih.govdtu.dk |

| N-(α-hydroxybenzyl)benzamide | pH 7.4, 37 °C | Unstable, half-life of 6.5 minutes. bohrium.com |

| N-(hydroxymethyl)benzamide | pH 7.4, 37 °C | Stable, half-life of 183 hours. bohrium.com |

Exploration of Hybrid Molecular Architectures and Biofunctional Conjugates

Hybrid molecular design involves combining distinct chemical scaffolds to create a single molecule with multiple functions or an improved activity profile. This approach can yield compounds that interact with multiple biological targets or that integrate a therapeutic agent with a delivery or imaging moiety.

The benzamide scaffold is a versatile building block for creating such hybrids. researchgate.net For instance, analysis of known glucokinase activators suggests that the benzamide fragment can be combined with other "privileged fragments," such as aminothiazolyl moieties, to design new and effective therapeutic agents. researchgate.net A similar strategy was employed in the rational modification of bicalutamide, where a new phenylsulfonyl-benzamide scaffold was created, resulting in a hybrid structure with enhanced anticancer properties. nih.gov Another example is the synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide, which connects the versatile 2,2-diphenylethan-1-amine building block with the bioactive 4-nitrobenzoyl chloride to form a new biofunctional hybrid compound. mdpi.com These approaches demonstrate the potential to generate novel molecular architectures with tailored biological activities by conjugating the this compound core with other functional components.

Viii. Research Methodologies and Challenges

Methodological Considerations for Data Reproducibility and Protocol Standardization

The reproducibility of scientific findings is the cornerstone of credible research. For N-benzyl-4-nitrobenzamide, this entails the meticulous documentation and standardization of all experimental protocols. Key considerations include the precise definition of starting material purity, reaction conditions (temperature, pressure, and time), and the analytical methods used for characterization.

Standardized protocols for the synthesis and biological evaluation of this compound and its derivatives are crucial for comparing results across different laboratories. This includes the use of consistent cell lines, reagent concentrations, and incubation times in biological assays. For instance, when evaluating the anti-inflammatory activity of nitrobenzamide derivatives, detailed reporting of the experimental setup, such as the use of RAW 264.7 macrophage cells and specific concentrations of lipopolysaccharide (LPS) for inducing nitric oxide (NO) production, is essential for reproducibility.

To further enhance data reproducibility, researchers should consider round-robin or inter-laboratory studies where the same batch of this compound is tested under a common, agreed-upon protocol. The results from such studies can help identify and mitigate sources of variability.

| Parameter | Standardization Consideration | Rationale |

| Starting Materials | Purity assessment (e.g., NMR, HPLC) | Impurities can affect reaction yields and biological activity. |

| Synthesis Conditions | Precise control of temperature, time, solvent | Variations can lead to different product profiles and yields. |

| Biological Assays | Consistent cell lines, reagent sources, passage numbers | Cellular responses can vary significantly with these factors. |

| Data Analysis | Use of standardized statistical methods | Ensures consistent interpretation of results. |

Implementation of Orthogonal Assays for Target Specificity Confirmation